N-(Trimethylsilylmethyl)benzylamine
Overview
Description
“N-(Trimethylsilylmethyl)benzylamine” is a chemical compound with the linear formula C6H5CH2NHCH2Si(CH3)3 . It is an intermediate to cyanoaminosilanes, which are subsequently used as azomethine ylide equivalents .
Synthesis Analysis
While specific synthesis methods for “N-(Trimethylsilylmethyl)benzylamine” were not found in the search results, it’s known that it may be used in chemical synthesis . More detailed information about its synthesis might be found in specialized chemistry literature or databases.
Molecular Structure Analysis
The molecular formula of “N-(Trimethylsilylmethyl)benzylamine” is C11H19NSi . The InChI string is InChI=1S/C11H19NSi/c1-13(2,3)10-12-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3
. The Canonical SMILES string is CSi(C)CNCC1=CC=CC=C1
.
Chemical Reactions Analysis
“N-(Trimethylsilylmethyl)benzylamine” is used as an intermediate to cyanoaminosilanes, which are subsequently used as azomethine ylide equivalents . These azomethine ylides can undergo [3+2] cycloaddition to α,ß-unsaturated esters, affording N-benzyl substituted pyrrolidines in good yields .
Physical And Chemical Properties Analysis
“N-(Trimethylsilylmethyl)benzylamine” is a liquid with a refractive index of n20/D 1.496 (lit.) . It has a boiling point of 89-90 °C/5 mmHg (lit.) and a density of 0.88 g/mL at 25 °C (lit.) .
Scientific Research Applications
Catalysis and Synthesis
N-(Trimethylsilylmethyl)benzylamine and related benzylamines are crucial in various catalytic and synthetic processes. Research demonstrates their role in the direct coupling of benzyl alcohols with simpler amines, leveraging iron-catalyzed methodologies. This process is significant for producing secondary and tertiary benzylamines, which are key in pharmaceutical compound synthesis (Yan, Feringa, & Barta, 2016). Additionally, benzylamine-modified formamidinium lead iodide perovskite films have shown improved moisture-resistance and electronic properties, enhancing the efficiency of solar cells (Wang et al., 2016).
Photochemical Applications
In photochemistry, N-(Trimethylsilylmethyl)benzylamine exhibits potential in single electron transfer-promoted reactions. Studies reveal its capability in forming aminomethyl-1,2-dihydrofullerenes through photoreactions with C60, indicating a mild and efficient approach for expanding the library of substituted fullerenes (Lim et al., 2016).
Pharmaceutical Intermediates
The compound is integral in synthesizing pharmaceutical intermediates. For instance, it plays a role in the synthesis of (Z)-N-aryl-3-benzylthiazolidin-5-imines, which are valuable in pharmaceutical chemistry (Buev et al., 2020). Moreover, it is used in the production of (S)-1-benzyl-3-diazo-2-oxopropylcarbamic acid tert-butyl ester, a key intermediate in HIV protease inhibitors (Pollet et al., 2009).
Agricultural Applications
N-(Trimethylsilylmethyl)benzylamine derivatives, such as N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, have been evaluated as herbicides, showing effectiveness in controlling weeds in oilseed rape (Wu, Cheng, & Lu, 2006).
Safety And Hazards
“N-(Trimethylsilylmethyl)benzylamine” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin, eyes, and clothing . It should be handled with suitable protective equipment and used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-phenyl-N-(trimethylsilylmethyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NSi/c1-13(2,3)10-12-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECLUYCAWLJMKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CNCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326567 | |
Record name | N-(Trimethylsilylmethyl)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Trimethylsilylmethyl)benzylamine | |
CAS RN |
53215-95-5 | |
Record name | N-(Trimethylsilylmethyl)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(Trimethylsilyl)methyl]benzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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